5-Chlorobenzofuran-2-carbaldehyde
Overview
Description
5-Chlorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2-carbaldehyde typically involves the chlorination of benzofuran followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of benzofuran. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 5-Chlorobenzofuran-2-carboxylic acid.
Reduction: 5-Chlorobenzofuran-2-methanol.
Substitution: 5-Methoxybenzofuran-2-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
5-Chlorobenzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-Bromobenzofuran-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-Methylbenzofuran-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
5-Nitrobenzofuran-2-carbaldehyde: Similar structure but with a nitro group instead of chlorine.
Comparison: 5-Chlorobenzofuran-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine atom can act as a leaving group in substitution reactions, making it a versatile intermediate in organic synthesis. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different biological activities and chemical properties .
Properties
IUPAC Name |
5-chloro-1-benzofuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMDSEGLAHWJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539506 | |
Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-14-4 | |
Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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